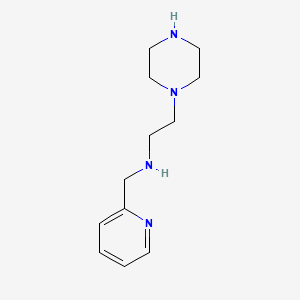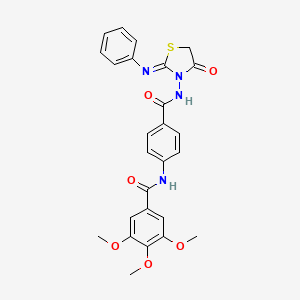
N-(4-(((4-Oxo-2-(phenylimino)-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(((4-Oxo-2-(phenylimino)-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxybenzamide is a complex organic compound that features a thiazolidine ring, a phenyl group, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((4-Oxo-2-(phenylimino)-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common approach includes the formation of the thiazolidine ring through a cyclization reaction involving a thiourea derivative and a carbonyl compound. The phenylimino group is introduced via a condensation reaction with aniline derivatives. The final step involves the coupling of the thiazolidine derivative with 3,4,5-trimethoxybenzoyl chloride under basic conditions to form the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(((4-Oxo-2-(phenylimino)-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylimino group can be reduced to form the corresponding amine.
Substitution: The methoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(4-(((4-Oxo-2-(phenylimino)-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(4-(((4-Oxo-2-(phenylimino)-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine ring and phenylimino group are crucial for binding to these targets, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways involved in inflammation, cell proliferation, and microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine derivatives: Compounds with similar thiazolidine rings, such as thiazolidinediones, which are used as antidiabetic agents.
Benzamide derivatives: Compounds like sulpiride and tiapride, which are used as antipsychotic drugs.
Uniqueness
N-(4-(((4-Oxo-2-(phenylimino)-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxybenzamide is unique due to its combination of a thiazolidine ring, phenylimino group, and trimethoxybenzamide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
99616-19-0 |
|---|---|
Molekularformel |
C26H24N4O6S |
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N-[4-[(4-oxo-2-phenylimino-1,3-thiazolidin-3-yl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C26H24N4O6S/c1-34-20-13-17(14-21(35-2)23(20)36-3)24(32)27-19-11-9-16(10-12-19)25(33)29-30-22(31)15-37-26(30)28-18-7-5-4-6-8-18/h4-14H,15H2,1-3H3,(H,27,32)(H,29,33) |
InChI-Schlüssel |
VYTGDWDBUONDOH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)NN3C(=O)CSC3=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




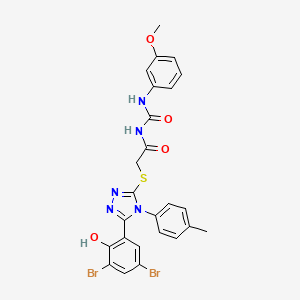
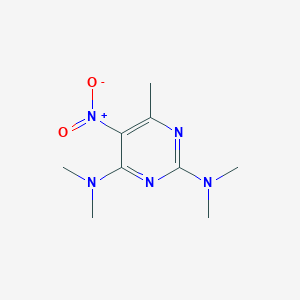
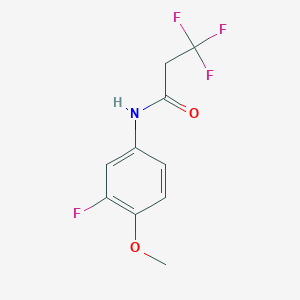
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane](/img/structure/B13777496.png)
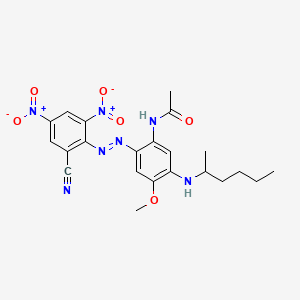
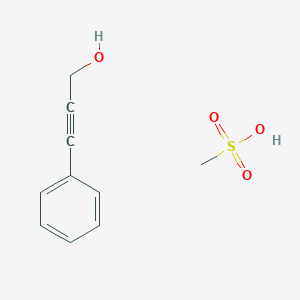
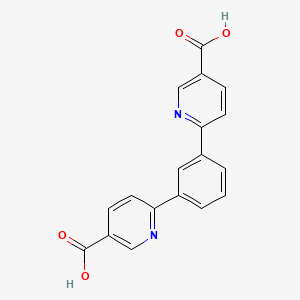
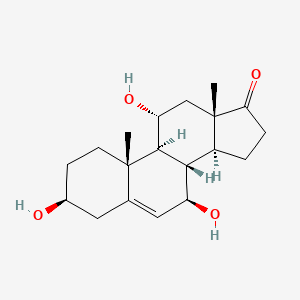
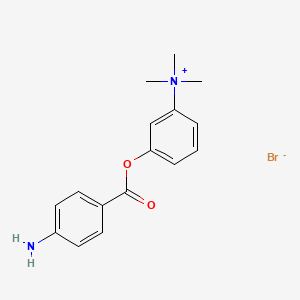
![1H-Pyrazole-3-carboxylic acid, 4-benz[cd]indol-2-yl-4,5-dihydro-5-oxo-, ethyl ester](/img/structure/B13777527.png)
